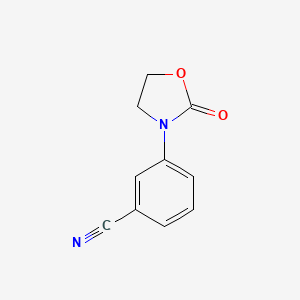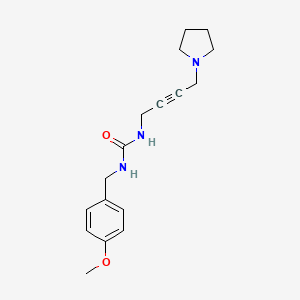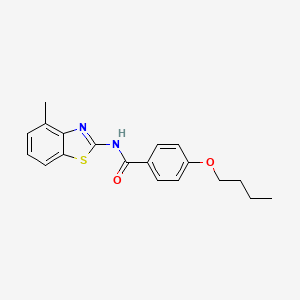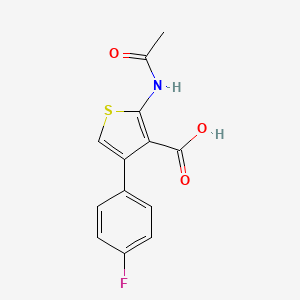
3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the linear formula C10H8N2O2 . It has a molecular weight of 188.19 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is 1S/C10H8N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.It is stored at room temperature . More specific physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Weak Hydrogen Bonds and π-π Stacking Interactions
Oxazolidinones, including those with the 2-oxo-1,3-oxazolidin-3-yl moiety, are utilized as protective groups for 1,2-amino alcohols and chiral derivatives, serving as chiral auxiliaries. Their crystal structures reveal a range of weak interactions, such as C-H···O and C-H···π hydrogen bonds, alongside π-π stacking interactions. These interactions are crucial in the formation of complex molecular architectures and have implications for the development of new materials and pharmaceuticals (Nogueira et al., 2015).
Gold-Catalyzed [2+2] Cycloadditions
3-(Propa-1,2-dien-1-yl)oxazolidin-2-one derivatives have been shown to act as efficient two-carbon partners in intermolecular gold-catalyzed [2+2] cycloadditions to alkenes. This transformation enables the synthesis of highly substituted cyclobutane derivatives with complete regio- and stereocontrol, showcasing the synthetic versatility of oxazolidin-2-one derivatives in constructing complex molecular frameworks (Faustino et al., 2012).
Regioselective 1,3-Dipolar Cycloaddition Reactions
Oxazolidinones undergo regioselective 1,3-dipolar cycloaddition reactions with benzonitrile oxide, yielding spiro heterocycles. This process demonstrates the potential of oxazolidin-2-one rings in the synthesis of novel heterocyclic compounds with possible pharmacological activities (Newton & Savage, 2008).
As Potential Antimicrobial Agents
Novel oxazolidinones have been synthesized and evaluated for their antimicrobial properties. These compounds, including derivatives of 3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile, have shown promising antibacterial activity against various strains, highlighting their potential as leads in the development of new antibacterial drugs (Devi et al., 2013).
Inhibition of Cellular Proliferation via Mitochondrial Protein Synthesis
Oxazolidinones have been found to inhibit mitochondrial protein synthesis, which in turn affects cellular proliferation. This mechanism has been studied in the context of antimicrobial action but also offers insights into potential applications in cancer research, where the inhibition of cell growth is a key objective (Nagiec et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and washing contaminated clothing before reuse .
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of this compound would largely depend on the field of research it’s being applied to. As it’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it could potentially be used in a variety of scientific explorations.
properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIRRKMUBOFATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)


![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![2,4-Dimethyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2961057.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)


![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)